5-Bromo-7-(hydroxymethyl)indolin-2-one
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Overview
Description
5-Bromo-7-(hydroxymethyl)indolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound this compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(hydroxymethyl)indolin-2-one typically involves the bromination of indolin-2-one derivatives. One common method includes the reaction of indolin-2-one with bromine in the presence of a suitable solvent such as acetic acid. The hydroxymethyl group can be introduced through a subsequent reaction involving formaldehyde under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(hydroxymethyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromo-7-(carboxymethyl)indolin-2-one.
Reduction: 5-Bromo-7-methylindolin-2-one.
Substitution: 5-Amino-7-(hydroxymethyl)indolin-2-one.
Scientific Research Applications
5-Bromo-7-(hydroxymethyl)indolin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiproliferative and cytotoxic activities against cancer cell lines.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(hydroxymethyl)indolin-2-one involves its interaction with specific molecular targets. For instance, its antiproliferative activity may be attributed to its ability to interfere with cell division processes, potentially by inhibiting key enzymes or signaling pathways involved in cell cycle regulation . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindolin-2-one: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
7-(Hydroxymethyl)indolin-2-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
5-Bromo-7-azaindolin-2-one: Contains a nitrogen atom in place of a carbon, which can alter its biological activity and chemical properties.
Uniqueness
5-Bromo-7-(hydroxymethyl)indolin-2-one is unique due to the presence of both the bromine atom and the hydroxymethyl group. This combination allows for a wide range of chemical modifications and enhances its potential biological activities. The compound’s dual functional groups make it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for drug development.
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
5-bromo-7-(hydroxymethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-5-3-8(13)11-9(5)6(2-7)4-12/h1-2,12H,3-4H2,(H,11,13) |
InChI Key |
PXPXGVGLDMABSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)CO)NC1=O |
Origin of Product |
United States |
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